molecular formula C5H6Br2N2 B13664890 3-Bromo-5-methylpyridazine hydrobromide

3-Bromo-5-methylpyridazine hydrobromide

Cat. No.: B13664890
M. Wt: 253.92 g/mol
InChI Key: GANAJYAQUWXWJD-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridazine hydrobromide is a brominated pyridazine derivative used as a pharmaceutical intermediate. Key properties include:

  • CAS Number: 1257854-82-2
  • Molecular Formula: Presumed to be C₅H₆BrN₂·HBr (based on structural analysis; lists "H₂O," likely a documentation error) .
  • Molecular Weight: Estimated ~269.93 g/mol (calculated from C₅H₅BrN₂ + HBr).
  • Appearance: Powder or liquid form, 98% purity .
  • Applications: Utilized in organic synthesis for drug development due to its reactive bromine substituent and pyridazine core .

Properties

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

3-bromo-5-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H

InChI Key

GANAJYAQUWXWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyridazine hydrobromide typically involves the bromination of 5-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient brominating agents and solvents that are easier to handle and dispose of. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyridazine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridazine derivatives.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Dihydropyridazine derivatives.

Scientific Research Applications

3-Bromo-5-methylpyridazine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyridazine hydrobromide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-bromo-5-methylpyridazine hydrobromide with structurally related brominated heterocycles:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Applications
This compound 1257854-82-2 C₅H₆BrN₂·HBr ~269.93 Pyridazine 3-Bromo, 5-Methyl Pharmaceutical intermediates
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Pyridine 2-Bromo, 3-Methyl Organic synthesis intermediate
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Pyridine 3-Bromo, 5-Methoxy Agrochemical intermediates
Pyridine hydrobromide 18820-82-1 C₅H₆BrN 160.01 Pyridine Hydrobromide salt Catalyst, reagent
3-Bromo-6-isopropylpyridazine hydrobromide 1373223-56-3 C₇H₁₀Br₂N₂ 298.98 Pyridazine 3-Bromo, 6-Isopropyl Research chemical

Key Observations :

  • Heterocycle Differences : Pyridazine (two adjacent nitrogen atoms) in the target compound vs. pyridine (one nitrogen) in others. Pyridazines are more electron-deficient, enhancing reactivity in cross-coupling reactions .
  • Salt Forms : Hydrobromide salts (e.g., pyridine hydrobromide) improve solubility in polar solvents compared to neutral brominated analogs .

Pharmacological and Industrial Relevance

  • This compound : Preferred in antiretroviral drug synthesis due to pyridazine's metabolic stability .
  • Pyridine hydrobromide : Widely used as a catalyst in esterification reactions, leveraging its acidic properties .
  • 3-Bromo-6-isopropylpyridazine hydrobromide : The bulky isopropyl group enhances lipid solubility, making it suitable for CNS-targeting drug candidates .

Research Findings and Discrepancies

  • Documentation Errors : lists the molecular formula of this compound as H₂O, which is inconsistent with its structure. This is likely a typographical error .
  • Synthetic Advantages: Pyridazine derivatives generally exhibit higher reactivity in palladium-catalyzed reactions compared to pyridines, as noted in cross-coupling studies .

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